molecular formula C22H26N6O4 B2892627 1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922464-28-6

1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2892627
CAS No.: 922464-28-6
M. Wt: 438.488
InChI Key: VPWMOSZBMLFRON-UHFFFAOYSA-N
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Description

1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a morpholinoethoxyphenyl group attached to an imidazopurine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the imidazopurine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholinoethoxyphenyl group: This is achieved through nucleophilic substitution reactions, where the morpholinoethoxyphenyl moiety is introduced to the imidazopurine core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled temperatures and solvents to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide: This compound shares the morpholinoethoxyphenyl group but differs in its core structure.

    6-benzyl-3-(2-(2-morpholinoethoxy)phenyl)-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one: Another compound with a similar substituent but a different core.

Uniqueness

1,3,7-trimethyl-8-(2-(2-morpholinoethoxy)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its imidazopurine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2,4,7-trimethyl-6-[2-(2-morpholin-4-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O4/c1-15-14-27-18-19(24(2)22(30)25(3)20(18)29)23-21(27)28(15)16-6-4-5-7-17(16)32-13-10-26-8-11-31-12-9-26/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWMOSZBMLFRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OCCN5CCOCC5)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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